molecular formula C24H26N4O2 B2422148 1-benzyl-N-butyl-N,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900901-77-1

1-benzyl-N-butyl-N,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2422148
CAS No.: 900901-77-1
M. Wt: 402.498
InChI Key: WOFFEHSYGYMXMM-UHFFFAOYSA-N
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Description

1-Benzyl-N-butyl-N,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a research compound identified as a potent and selective inhibitor of MutT Homolog 1 (MTH1), also known as NUDT1. The MTH1 enzyme sanitizes the oxidized nucleotide pool by hydrolyzing damaged precursors like 8-oxo-dGTP, preventing their incorporation into DNA during replication and thus averting DNA damage and mutagenesis . This function is not critical for the survival of normal cells but becomes essential for many cancer cells, which often exhibit elevated oxidative stress and rely on MTH1 to maintain viability. By inhibiting MTH1, this compound causes an accumulation of oxidized nucleotides in the nucleotide pool, leading to their misincorporation into DNA, resulting in DNA double-strand breaks, activation of the DNA damage response, and ultimately, selective cancer cell death . Its research value lies in its utility as a chemical probe to investigate the role of MTH1 and nucleotide pool sanitization in oncology, particularly for validating MTH1 as a therapeutic target in various cancer models, including those resistant to conventional therapies. Studies utilizing this inhibitor help elucidate the mechanisms of oxidative stress-induced cell death and contribute to the development of novel anti-cancer strategies that target cancer-specific metabolic dependencies.

Properties

IUPAC Name

6-benzyl-N-butyl-N,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2/c1-4-5-13-26(3)24(30)20-15-19-22(28(20)16-18-11-7-6-8-12-18)25-21-17(2)10-9-14-27(21)23(19)29/h6-12,14-15H,4-5,13,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOFFEHSYGYMXMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C(=O)C1=CC2=C(N1CC3=CC=CC=C3)N=C4C(=CC=CN4C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-benzyl-N-butyl-N,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex heterocyclic molecule that belongs to the class of 1,4-dihydropyridine derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, anticancer, and calcium channel blocking properties. This article reviews the biological activity of this specific compound based on existing research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions, which may include the Hantzsch reaction for forming dihydropyridine derivatives. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure of synthesized compounds.

1. Anti-inflammatory Activity

Recent studies have indicated that similar dihydropyridine derivatives exhibit significant anti-inflammatory properties. For instance, compounds derived from the pyrimidine scaffold have shown potent inhibition of COX-2 enzymes, which are critical mediators in inflammatory processes. The IC50 values for these compounds ranged around 0.04 μmol, comparable to established anti-inflammatory drugs like celecoxib .

CompoundIC50 (μmol)Reference
Compound A0.04 ± 0.01
Compound B0.04 ± 0.09

2. Anticancer Activity

The anticancer potential of similar derivatives has been explored through various in vitro assays. For example, N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine derivatives showed promising results against human colon cancer (HT29) and prostate cancer (DU145) cell lines with effective concentrations comparable to commercial drugs . These findings suggest that the target compound may also exhibit anticancer properties through mechanisms involving inhibition of key growth factor receptors.

3. Calcium Channel Blocking Activity

Research on fused 1,4-dihydropyridine derivatives indicates their potential as calcium channel blockers. These compounds have been shown to relax smooth muscle in isolated rat aorta preparations effectively . The ability to modulate calcium influx in vascular tissues could be beneficial in treating cardiovascular diseases.

Case Studies

Several case studies highlight the biological efficacy of related compounds:

  • Case Study 1 : A series of substituted 1,4-dihydropyridines were synthesized and tested for their calcium channel blocking activity. The results demonstrated a dose-dependent relaxation effect on rat aorta smooth muscle .
  • Case Study 2 : Anti-inflammatory effects were evaluated using carrageenan-induced paw edema models in rats, where certain pyrimidine derivatives exhibited significant reductions in inflammation similar to indomethacin .

Scientific Research Applications

Structural Characteristics

The compound features a unique heterocyclic structure with multiple nitrogen-containing rings. This configuration is crucial for its biological activity as it allows interactions with various biological targets. The molecular formula is C23H24N4O2C_{23}H_{24}N_{4}O_{2} with a molecular weight of approximately 388.47 g/mol.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown that certain derivatives possess minimum inhibitory concentrations (MIC) comparable to standard antibiotics against various bacterial strains such as Bacillus subtilis and Salmonella typhi .

CompoundMIC (µmol/L)Bacterial Strain
7a6Bacillus subtilis
9d4-10Multiple strains

Anticancer Activity

The anticancer potential of this compound has been evaluated against several human cancer cell lines. In vitro studies demonstrated moderate to potent cytotoxicity against lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cells. The structure-activity relationship (SAR) analysis revealed that specific side chains significantly influence the cytotoxic effects .

Cell LineIC50 (µM)Compound
NCI-H460127a
HepG2159a
HCT-116107d

Antioxidant Activity

The antioxidant capabilities of this compound have also been assessed. Certain derivatives exhibited strong inhibition of lipid peroxidation in biological assays, outperforming standard antioxidants like Trolox .

CompoundInhibition (%)
7a91.2
9d90.4
Trolox89.5

Therapeutic Applications

Given its diverse biological activities, this compound has potential therapeutic applications in several areas:

  • Infectious Diseases : The antimicrobial properties suggest potential use in treating bacterial infections.
  • Cancer Therapy : Its cytotoxic effects on cancer cell lines indicate a promising avenue for drug development targeting various cancers.
  • Oxidative Stress Disorders : The antioxidant activity may provide therapeutic benefits in conditions characterized by oxidative stress.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of synthesized derivatives highlighted the effectiveness of compound 7a against resistant strains of Chlamydia pneumoniae. The results indicated that it was equipotent with cefotaxime, a commonly used antibiotic .

Case Study 2: Anticancer Evaluation

In a comprehensive evaluation involving multiple cancer cell lines, compounds derived from this framework showed varying degrees of cytotoxicity. For example, compounds bearing p-fluorophenyl substituents exhibited enhanced activity against liver cancer cells compared to their counterparts without such modifications .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carboxamide and pyrimidine moieties participate in nucleophilic substitutions. Key reactions include:

Reaction Reagents/Conditions Outcome Source
Amide hydrolysis6M HCl, reflux (110°C, 6h)Cleavage of the carboxamide group to form carboxylic acid derivatives
AlkylationAlkyl halides, K₂CO₃, DMF (80°C, 12h)Substitution at the N-butyl or N-methyl positions

Electrophilic Addition Reactions

Electrophilic additions occur at the pyrrolo-pyrimidine core:

Reaction Reagents/Conditions Outcome Source
BrominationBr₂ in CHCl₃ (0°C, 2h)Addition of bromine to unsaturated bonds in the pyrrolo ring
AcylationAcCl, AlCl₃ (anhydrous, 50°C, 4h)Acetyl group addition to the pyrido nitrogen

Halogenation and Acylation Modifications

Halogenation and acylation enhance functionalization for pharmacological studies:

Reagent Target Position Product Application Source
SOCl₂Carboxamide conversion to acyl chlorideIntermediate for further coupling reactions (e.g., peptide synthesis)
Pd/C, H₂ (1 atm)Reduction of carbonyl groupsSelective reduction of 4-oxo to 4-hydroxy derivatives

Oxidation Reactions

Controlled oxidation alters the compound’s redox state:

Reagent Conditions Outcome Source
O₂ (air)1,4-dioxane, reflux (12h)Oxidation of dihydropyrido to pyrido ring
KMnO₄Acidic aqueous medium (25°C, 3h)Side-chain oxidation of the benzyl group to benzoic acid

Key Mechanistic Insights:

  • Multi-Component Cascade Reactions

    • The compound forms via one-pot reactions involving arylglyoxals and barbituric acid derivatives, catalyzed by tetrabutylammonium bromide (TBAB) at 50°C in ethanol.

    • Mechanism:

      • Michael Addition : Arylglyoxal attack on the enamine system.

      • Cyclization : Intramolecular nucleophilic attack forms the fused pyrido-pyrrolo-pyrimidine skeleton .

  • Oxidative Pathways

    • Air oxidation under reflux converts dihydro intermediates to fully aromatic systems (e.g., pyrido rings) .

Q & A

Q. What are the established synthetic routes for this compound, and what are the critical reaction conditions affecting yield?

The synthesis involves multi-step reactions, including cyclization and functional group transformations. Key steps include:

  • Condensation of carbonyl precursors with amidines or amines under reflux conditions (e.g., ethanol or THF at 80–100°C) .
  • Cyclization using catalysts like p-toluenesulfonic acid (PTSA) to form the fused pyrido-pyrrolo-pyrimidine core .
  • Critical factors: Solvent polarity (e.g., DMF for polar intermediates), temperature control (±5°C), and stoichiometric ratios (1:1.2 for amine coupling) to optimize yields (typically 50–70%) .

Q. Which analytical techniques are most effective for structural characterization?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., benzyl protons at δ 4.8–5.2 ppm, carbonyl carbons at δ 165–170 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 446.54 [M+H]+^+) and fragmentation patterns .
  • X-ray Crystallography : Resolves π-π stacking in the fused heterocyclic system .

Q. What biological activities have been reported for this compound?

  • Enzyme Inhibition : Potent activity against kinases (IC50_{50} < 1 µM) and PARP-1 (IC50_{50} ~5 µM) in cancer cell lines .
  • Anti-inflammatory Effects : Reduces TNF-α production by 40–60% in murine macrophages at 10 µM .
  • Antimicrobial Activity : Moderate inhibition of Gram-positive bacteria (MIC 25 µg/mL) .

Advanced Research Questions

Q. How can synthetic protocols be optimized to improve yield and scalability?

  • Microwave-Assisted Synthesis : Reduces reaction time (from 24h to 2h) and improves yield by 15–20% .
  • Flow Chemistry : Enhances reproducibility for large-scale production (batch size >100 g) .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) increase coupling efficiency in benzyl group introduction .

Q. What advanced methods ensure purity assessment in complex matrices?

  • HPLC-PDA : Reverse-phase C18 columns (95% purity threshold; retention time ~12.3 min) .
  • LC-MS/MS : Detects trace impurities (<0.1%) in pharmacokinetic studies .
  • DSC/TGA : Confirms thermal stability (decomposition >250°C) for formulation studies .

Q. How can contradictions in pharmacological data (e.g., in vitro vs. in vivo efficacy) be resolved?

  • Metabolite Profiling : Identify active metabolites (e.g., N-dealkylated derivatives) using hepatic microsome assays .
  • PK/PD Modeling : Correlate plasma concentrations (Cmax_{max} ~1.2 µg/mL) with target engagement in rodent models .
  • Crystallography : Resolve binding modes to clarify off-target effects (e.g., COX-2 vs. PARP-1 selectivity) .

Q. What computational approaches predict structure-activity relationships (SAR) for derivatives?

  • Molecular Docking : Glide/SP docking scores (<-8 kcal/mol) align with kinase inhibition data .
  • QSAR Models : LogP (2.8–3.5) and polar surface area (80–90 Ų) correlate with blood-brain barrier penetration .
  • MD Simulations : Simulate ligand-receptor stability (>50 ns trajectories) to optimize residence time .

Q. What strategies guide the design of derivatives with enhanced bioactivity?

  • Bioisosteric Replacement : Substitute the benzyl group with indole (∆IC50_{50} ~2x improvement) .
  • Prodrug Modifications : Esterify the carboxamide to improve oral bioavailability (F% from 20% to 45%) .
  • Fragment-Based Design : Merge with triazole motifs to enhance antimicrobial potency .

Q. How can the mechanism of action be elucidated for understudied targets?

  • CRISPR-Cas9 Screens : Identify gene knockouts (e.g., ATM or ATR) that reverse cytotoxicity .
  • Phosphoproteomics : Map kinase signaling pathways (e.g., JNK/MAPK) disrupted at IC50_{50} doses .
  • Cryo-EM : Resolve compound-bound complexes of large targets (e.g., ribosomes) at 3–4 Å resolution .

Q. What interdisciplinary methods address solubility challenges in preclinical studies?

  • Nanoparticle Encapsulation : PLGA nanoparticles increase aqueous solubility from 5 µg/mL to 200 µg/mL .
  • Co-Crystallization : Co-formers like succinic acid enhance dissolution rates by 70% .
  • Ionic Liquids : Imidazolium-based carriers improve stability in physiological buffers .

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